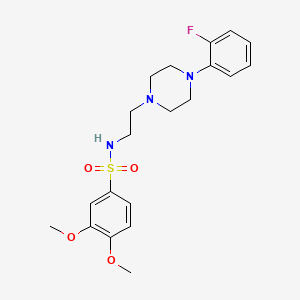

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

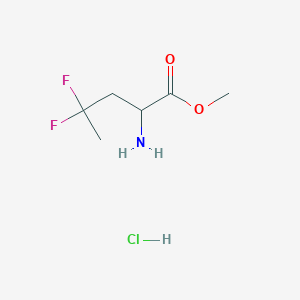

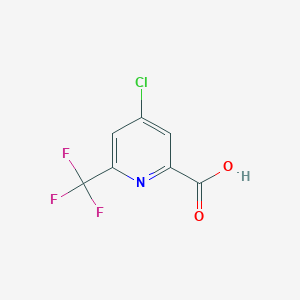

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as F13714, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide compounds and has shown promising results in various studies related to neuroscience and cancer research.

Scientific Research Applications

Catalytic Synthesis

The compound has been utilized in catalytic enantioselective synthesis processes, particularly as a potential therapeutic agent for cocaine abuse. A study outlined the catalytic enantioselective addition of dimethylzinc to certain acetophenones, facilitated by chiral isoborneolsulfonamide ligands, highlighting its promise in therapeutic applications (Forrat, Ramón, & Yus, 2007).

Corrosion Inhibition

In the field of materials science, derivatives of piperidine, such as those related to the compound , have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have elucidated their adsorption behaviors and inhibition efficiencies, contributing valuable insights into protective coatings and materials preservation (Kaya et al., 2016).

Neuropharmacological Research

The compound's structural analogs have been explored for their neuropharmacological potential. For instance, certain benzenesulfonamide derivatives, incorporating piperazine motifs, have demonstrated significant selectivity and activity as 5-HT6 receptor antagonists, offering avenues for the development of novel therapeutic agents targeting the central nervous system (Bromidge et al., 2001).

Antimicrobial and Antimalarial Activities

Molecular hybridization involving piperazine and other bioactive fragments has led to the synthesis of compounds with potent inhibitory activity against Mycobacterium tuberculosis, showcasing potential in the treatment of tuberculosis. These studies emphasize the importance of integrating various pharmacophores for enhancing biological activity and specificity (Murthy et al., 2021).

Herbicidal Applications

The influence of heterocyclic groups, akin to those in the compound of interest, on herbicidal activity has been examined, revealing structure-activity relationships critical for the development of agricultural chemicals. Such research contributes to the design of more effective and selective herbicides for crop protection (Lee et al., 1996).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which are essential for nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once administered .

Result of Action

The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function . This could potentially have various downstream effects, depending on the specific biological context.

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O4S/c1-27-19-8-7-16(15-20(19)28-2)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHYMBLCUNILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2944624.png)

![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)

![4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2944639.png)

![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)

![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)